5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Overview
Description
5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound with the molecular formula C10H8BrNO. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a five-membered ring containing both oxygen and nitrogen atoms, with a bromine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.
Scientific Research Applications
5-Bromo-2-methyl-4-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methyl-4-phenyloxazole are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been studied for its potential biological activities . .
Mode of Action
Generally, drugs exert their effects by binding to receptors in the body, triggering a series of biochemical reactions . .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-4-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with acetic anhydride and ammonium acetate under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed:
Comparison with Similar Compounds
5-Bromo-4-methyl-2-phenyl-1,3-oxazole: Similar in structure but with a methyl group at the 4-position instead of the 2-position.
2-Methyl-4-phenyl-1,3-oxazole: Lacks the bromine atom at the 5-position.
4-Phenyl-1,3-oxazole: Lacks both the bromine atom and the methyl group.
Uniqueness: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYSHJWCWOWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340000 | |
Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-93-5 | |
Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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